5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one, with the CAS number 69898-41-5, is a complex organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. The molecular formula is , and it has a molar mass of approximately 483.6 g/mol. This compound falls under the category of aromatic heterocycles and tertiary amines, which are important in various chemical and pharmaceutical applications .
The synthesis of 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one typically involves multi-step organic reactions. The synthetic pathway may include:
Technical details regarding the specific reagents, solvents, temperatures, and reaction times are essential for optimizing yields and purity but are not extensively covered in the available literature .
The molecular structure of 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one can be represented by its structural formula, which highlights its complex arrangement of rings and functional groups. The compound features:
The compound's SMILES notation is CCOC1=CC(=CC=C1C1(OC(=O)C2=NC=CC=C12)C1=C(C)N(CC)C2=CC=CC=C12)N(CC)CC
, which provides a compact representation of its structure for computational modeling .
5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new derivatives with enhanced biological activity or different pharmacological properties .
The physical and chemical properties of 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one include:
This compound has several scientific uses:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: